N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide is a complex organic compound that features a sulfonyl group, a methoxy group, and a phenyl group
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-19-9-5-6-17(14-19)23-21(25)15-24(18-7-3-2-4-8-18)29(26,27)20-12-10-16(22)11-13-20/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHPGEKFEPTNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with phenylglycine under specific conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity towards its targets. These interactions can result in various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide
- N-(3-amino-4-chlorophenyl)-4-(2,4-ditert-pentylphenoxy)butanamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity, while the methoxy and phenyl groups contribute to its stability and binding affinity. This combination makes it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
